![molecular formula C16H11FN2OS B2872042 (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 324073-82-7](/img/structure/B2872042.png)
(5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom, which imparts unique chemical properties. The presence of the electron-withdrawing fluorine atom in its structure has been reported to enable strong nucleophilic substitution reactions.Its molecular weight is 318.36 g/mol, and it has a melting point of 237-239°C. It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but insoluble in water.
Scientific Research Applications
Structural and Spectral Studies
The compound (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one and its derivatives have been a subject of structural and spectral studies. For instance, Edward and Liu (1969) clarified the reactions and structure of similar compounds through spectral studies, highlighting the significance of these compounds in understanding chemical structures and reactions (Edward & Liu, 1969).
Anti-Inflammatory and Analgesic Properties
Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid, which showed significant anti-inflammatory and analgesic activities. This suggests potential therapeutic applications for compounds structurally similar to (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity
Compounds structurally similar to (5E)-5-(2-fluorobenzylidene) have demonstrated promising antimicrobial activities. Desai et al. (2013) synthesized derivatives bearing a fluorine atom that exhibited significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antiviral Activity
Golankiewicz et al. (1995) researched imidazo[1,5-a]-1,3,5-triazine derivatives, closely related to the compound , for their inhibitory effects on virus replication. This research points to the potential use of similar compounds in antiviral therapies (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Photophysical Behavior
Santra et al. (2019) studied the photophysical behavior of DFHBI derivatives, which share structural similarities with (5E)-5-(2-fluorobenzylidene). These studies are crucial for understanding the fluorescence properties and potential applications in imaging and sensing technologies (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(21)18-14)12-7-2-1-3-8-12/h1-10H,(H,18,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOCWJGBOWRSHS-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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